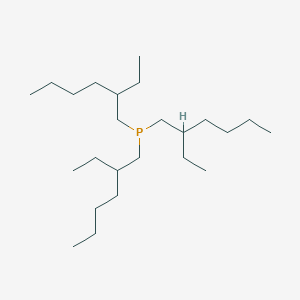

Tris(2-ethylhexyl)phosphine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tris(2-ethylhexyl)phosphine is a useful research compound. Its molecular formula is C24H51P and its molecular weight is 370.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Extraction and Separation

TEHP is widely recognized for its role as an extractant in the separation of metal ions, particularly rare earth elements. Its ability to selectively bind to certain metal ions makes it valuable in hydrometallurgy.

Case Study: Rare Earth Element Extraction

A study demonstrated TEHP's effectiveness in extracting dysprosium (Dy) and gallium (Ga) from aqueous solutions. The extraction efficiency was found to be significantly higher than that of other organophosphorus extractants, showcasing TEHP's potential in the recovery of critical materials from industrial waste .

| Metal Ion | Extraction Efficiency (%) | Comparison with Other Extractants |

|---|---|---|

| Dysprosium | 95 | Higher than tri-n-octylphosphine oxide |

| Gallium | 90 | Comparable to di(2-ethylhexyl) phosphoric acid |

Flame Retardant and Plasticizer

TEHP is primarily used as a plasticizer and flame retardant in various polymers, notably polyvinyl chloride (PVC). Its incorporation enhances the thermal stability and fire resistance of these materials.

Application in PVC

Incorporating TEHP into PVC formulations has shown to improve mechanical properties while maintaining flexibility. A comparative study indicated that PVC with TEHP exhibited a lower flammability index than those with traditional plasticizers .

Solvent in Chemical Reactions

TEHP serves as an effective solvent for various chemical reactions, particularly those involving phosphoryl groups. Its unique chemical structure allows it to stabilize reactive intermediates.

Example: Synthesis of Phosphoryl Compounds

Research indicates that TEHP can act as a solvent mediator in the synthesis of phosphoryl compounds, enhancing reaction yields and selectivity .

Environmental Studies

The environmental impact of TEHP has been a subject of research due to its potential toxicity and bioaccumulation in aquatic systems. Studies have focused on its degradation products and their ecological effects.

Trophic Magnification Factor (TMF) Studies

Recent findings show that TEHP has a TMF of 2.52 in marine food webs, indicating its potential for biomagnification within aquatic ecosystems. This raises concerns regarding its environmental persistence and effects on wildlife .

Toxicological Studies

Understanding the toxicological profile of TEHP is crucial for assessing its safety in industrial applications. Long-term studies have been conducted to evaluate its carcinogenic potential.

Findings from Toxicology Studies

A two-year study on rats revealed equivocal evidence of carcinogenicity at high doses, with some increased incidences of tumors observed in male rats but no significant effects noted in females . These findings highlight the need for careful handling and regulation of TEHP in industrial settings.

Propriétés

Numéro CAS |

17423-52-8 |

|---|---|

Formule moléculaire |

C24H51P |

Poids moléculaire |

370.6 g/mol |

Nom IUPAC |

tris(2-ethylhexyl)phosphane |

InChI |

InChI=1S/C24H51P/c1-7-13-16-22(10-4)19-25(20-23(11-5)17-14-8-2)21-24(12-6)18-15-9-3/h22-24H,7-21H2,1-6H3 |

Clé InChI |

UTAXICGCDMYKKJ-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)CP(CC(CC)CCCC)CC(CC)CCCC |

SMILES canonique |

CCCCC(CC)CP(CC(CC)CCCC)CC(CC)CCCC |

Key on ui other cas no. |

17423-52-8 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.